REACTION_CXSMILES
|
CN(C)C=O.[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:8]=1[NH2:9].Cl[CH2:16][C:17]([NH2:19])=[O:18].C(=O)([O-])[O-].[K+].[K+]>O>[NH2:19][C:17]([CH2:16][NH:9][C:8]1[C:10]([CH3:14])=[CH:11][CH:12]=[CH:13][C:7]=1[CH3:6])=[O:18] |f:3.4.5|
|
Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
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Name
|
|
Quantity
|
74.8 g
|
Type
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reactant
|
Smiles
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ClCC(=O)N
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Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat at 120° for 72 hours
|
Duration
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72 h
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
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EXTRACTION
|
Details
|
Extract with 1:1 ether-ethyl acetate
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Type
|
WASH
|
Details
|
Wash the organic with 1.0 N HCl
|
Type
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EXTRACTION
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Details
|
Neutralize the aqueous layer with NaHCO3 and extract it with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISTILLATION
|
Details
|
distill
|
Type
|
CUSTOM
|
Details
|
to collect a fraction, b.p. 157°-167°/0.1 mm
|
Type
|
CUSTOM
|
Details
|
Recrystallize from methylene chloride-hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC(=O)CNC1=C(C=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |